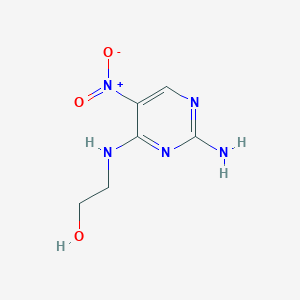
2-((2-Amino-5-nitropyrimidin-4-yl)amino)ethan-1-ol
Cat. No. B8492931
M. Wt: 199.17 g/mol
InChI Key: CYXFGKWUKVSBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07456282B2
Procedure details


19.92 g (0.1 mole) of 2-amino-4-(2-hydroxyethylamino)-5-nitropyrimidine was suspended in 400 ml of acetic acid, to which 20 g of iron powder was then added. The mixture was stirred at a temperature of 30-40° C. for 3 hours. After completion of the reaction, the reaction product was filtered through nitrocellulose, followed by washing. The filtrate was concentrated under reduced pressure. To the resulting concentrate, 100 ml of triethylorthoformate and 10 ml of concentrated hydrochloric acid were added, and the mixture was stirred under reflux for 9 hours at a temperature of 80-90° C. After completion of the reaction, the crude product was cooled to room temperature, and 200 ml of ethylether was added thereto. The resulting crystal was filtered, washed and dried, thereby giving 10.75 g (60% yield) of yellowish brown-colored 2-amino-9-(2-hydroxyethyl)purine.
Quantity
19.92 g
Type
reactant
Reaction Step One

[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][OH:11])[C:5]([N+:12]([O-])=O)=[CH:4][N:3]=1.[CH2:15](OCC)C>C(O)(=O)C.[Fe]>[NH2:1][C:2]1[N:7]=[C:6]2[C:5]([N:12]=[CH:15][N:8]2[CH2:9][CH2:10][OH:11])=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.92 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C(=N1)NCCO)[N+](=O)[O-]
|
Step Two
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at a temperature of 30-40° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction product was filtered through nitrocellulose
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
To the resulting concentrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 ml of triethylorthoformate and 10 ml of concentrated hydrochloric acid were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 9 hours at a temperature of 80-90° C
|
|
Duration
|
9 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystal was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C2N=CN(C2=N1)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.75 g | |
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
